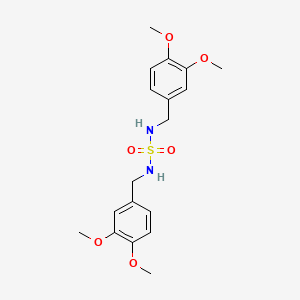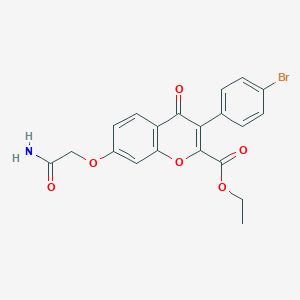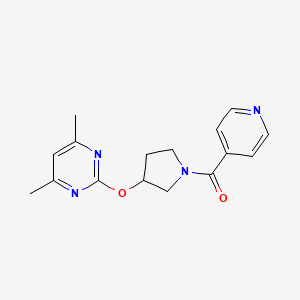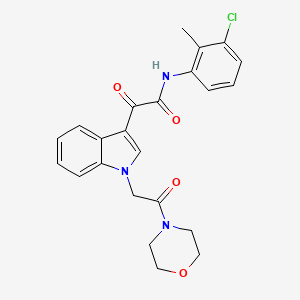
N,N'-bis(3,4-dimethoxybenzyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is a chemical compound with the molecular formula C18H24N2O6S and a molecular weight of 396.46 . It is also known by other synonyms such as “(3,4-dimethoxyphenyl)methylmethyl]sulfamoyl})amine” and "Sulfamide, N,N’-bis[(3,4-dimethoxyphenyl)methyl]-" .
Synthesis Analysis
The synthesis of “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” involves the use of solanesol as a raw material . Solanesol is a long-chain polyisoprenoid alcohol compound with nine isoprene units, primarily extracted from solanaceous crops, particularly tobacco leaves . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .Molecular Structure Analysis
The molecular structure of “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a sulfamide moiety . The 3,4-dimethoxybenzyl group acts as a solubilizing protective group .Chemical Reactions Analysis
The 3,4-dimethoxybenzyl group in “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” can be removed by hydrogenolysis . This group is more labile than the p-methoxybenzyl group .Aplicaciones Científicas De Investigación
1. Solubilizing Protective Group for Thiol Moiety The 3,4-dimethoxybenzyl group, a component of N,N’-bis(3,4-dimethoxybenzyl)sulfamide, can act as a solubilizing protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Formation of Self-Assembled Monolayers (SAMs)
The 3,4-dimethoxybenzyl group can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs are frequently used in a wide range of applications .
3. Synthesis of Extended Aromatic Thiolate Monolayers The 3,4-dimethoxybenzyl group can be used in the in situ deprotection/deposition of extended aromatic thiolate monolayers .
Coordination with Platinum Complexes
N,N’-bis(3,4-dimethoxybenzyl)sulfamide can be used in the synthesis of platinum complexes. The platinum atom is coordinated in square planar arrangements by two chloride ions in a trans-configuration, the N-formyl-N,N’-bisaryltrimethylenediamine nitrogen atom .
Crystal Stabilization
N,N’-bis(3,4-dimethoxybenzyl)sulfamide can contribute to crystal stabilization through extensive three-dimensional networks of hydrogen bonds, C-H…π and π…π interactions .
6. Fuel for Microbial Fuel Cell (MFC) 3,4-Dimethoxybenzyl alcohol, a derivative of N,N’-bis(3,4-dimethoxybenzyl)sulfamide, can be used as the fuel of the microbial fuel cell (MFC) to generate power .
Mecanismo De Acción
While the specific mechanism of action for “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is not explicitly mentioned in the search results, it is noted that solanesol, a key intermediate in its synthesis, possesses antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . Solanesol derivatives also have antioxidant and antitumor activities .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methylsulfamoyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S/c1-23-15-7-5-13(9-17(15)25-3)11-19-27(21,22)20-12-14-6-8-16(24-2)18(10-14)26-4/h5-10,19-20H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGQMEREWGOIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-dimethoxybenzyl)sulfamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)

![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)